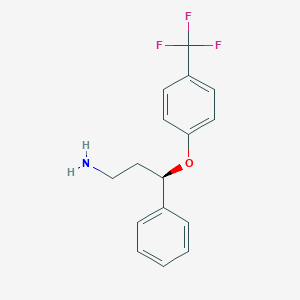

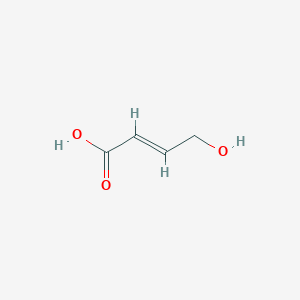

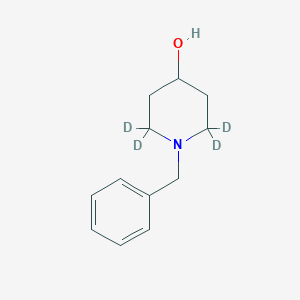

1-Benzyl-4-piperidinol-2,2,6,6-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of related piperidine derivatives involves complex chemical processes. For instance, derivatives like 1-Benzyl-4-(N-Boc-amino)piperidine were synthesized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR, along with Density Functional Theory (DFT) computations for structural analysis (S. Janani et al., 2020).

Molecular Structure Analysis

- Molecular structure analyses, such as those conducted on related compounds, employ various spectroscopic methods and theoretical calculations to determine geometrical parameters and vibrational assignments (S. Janani et al., 2020).

Chemical Reactions and Properties

- Piperidine derivatives exhibit diverse chemical reactions, influenced by their molecular structure. For example, studies on similar compounds have focused on their synthesis and reactivity in various chemical environments (H. Khalid et al., 2016).

Physical Properties Analysis

- Physical properties of such compounds are typically analyzed using spectroscopic methods, crystallographic studies, and theoretical computations to understand their behavior under different conditions (C. S. Karthik et al., 2021).

Chemical Properties Analysis

- The chemical properties, including reactivity and interaction with other compounds, are key areas of interest. Studies on related compounds have explored their potential in catalytic applications and reactions like Suzuki–Miyaura coupling (Srinivas Keesara et al., 2017).

Applications De Recherche Scientifique

Synthèse continue de 2,2,6,6-tétraméthyl-4-pipéridinol

Un procédé continu a été développé pour l'hydrogénation catalytique de la triacétoneamine (TAA) en 2,2,6,6-tétraméthyl-4-pipéridinol (TMP), qui sont toutes deux des matières premières indispensables des stabilisateurs de lumière aux amines encombrées . Ce procédé offre une stratégie peu coûteuse, fiable et efficace pour la production industrielle continue de TMP .

Synthèse de la N,N′-bis(2,2,6,6-tétraméthyl-4-pipéridinyl)-1,6-hexanediamine (DTMPA)

Un procédé en flux continu rapide et efficace est rapporté pour la synthèse du DTMPA. La matière première 1,6-hexanediamine (HMDA) est mélangée à la 2,2,6,6-tétraméthyl-4-pipéridinone (TAA), réagit avec l'hydrogène dans un micro-réacteur à lit fixe rempli de catalyseur 5% Pt/C pour fournir du DTMPA . Ce procédé permet une synthèse efficace du DTMPA à l'échelle du gramme, ce qui correspond à une productivité globale de 2,14 g/h après une exploitation continue pendant plus de 8 heures avec succès .

Étude de la concentration de ligand

La 1-benzyl-4-hydroxypipéridine a été utilisée comme molécule alternative pour étudier la concentration de ligand attachée au Sépharose 6B activé par l'époxyde . Cette application permet de comprendre le comportement des ligands dans différentes conditions.

Mécanisme D'action

Target of Action

The primary targets of 1-Benzyl-4-piperidinol-2,2,6,6-d4 are the Muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptor involved in various physiological functions such as heart rate and digestion, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and bronchodilation .

Mode of Action

This compound acts as an antagonist of the muscarinic acetylcholine receptor and an agonist of the beta 2 adrenoceptor . As an agonist of the beta 2 adrenoceptor, it binds to and activates the receptor, leading to smooth muscle relaxation .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Its antagonistic action on the muscarinic acetylcholine receptor can influence the cholinergic pathway, potentially affecting heart rate, digestion, and other physiological functions . Its agonistic action on the beta 2 adrenoceptor can affect the adrenergic pathway, leading to smooth muscle relaxation and bronchodilation .

Pharmacokinetics

The presence of deuterium atoms in the compound may influence its pharmacokinetic properties, potentially leading to changes in its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. By blocking the muscarinic acetylcholine receptor, it can inhibit the actions of acetylcholine, potentially affecting various physiological functions . By activating the beta 2 adrenoceptor, it can induce smooth muscle relaxation and bronchodilation .

Propriétés

IUPAC Name |

1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1CC2=CC=CC=C2)([2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583086 |

Source

|

| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014695-50-1 |

Source

|

| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)